N-[4-(4-Fluorophenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide
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Overview
Description
N-[4-(4-Fluorophenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Fluorophenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 4-fluoroaniline with 2-bromo-4-methylpyridine in the presence of a base such as potassium carbonate.
Coupling with Nicotinamide: The thiazole intermediate is then coupled with nicotinamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Fluorophenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiazole and pyridine rings.
Reduction: Reduced forms of the thiazole and pyridine rings.
Substitution: Substituted derivatives at the fluorophenyl ring.
Scientific Research Applications
N-[4-(4-Fluorophenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biology: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(4-Fluorophenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)-2-hydroxy-N-isopropylacetamide
- 4-Fluorophenyl N-(4-Methyl-2-nitrophenyl)carbamate
Uniqueness
N-[4-(4-Fluorophenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole and pyridine rings, coupled with the nicotinamide moiety, make it a versatile compound for various applications.
Properties
CAS No. |
365429-66-9 |
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Molecular Formula |
C21H15FN4OS |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[4-(4-fluorophenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H15FN4OS/c1-13-11-15(8-10-24-13)19-18(14-4-6-17(22)7-5-14)25-21(28-19)26-20(27)16-3-2-9-23-12-16/h2-12H,1H3,(H,25,26,27) |
InChI Key |
KKTSGZMWRFHRHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2=C(N=C(S2)NC(=O)C3=CN=CC=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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